molecular formula C15H16N4O3 B4347619 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

Cat. No.: B4347619
M. Wt: 300.31 g/mol
InChI Key: KIKCIPXLCLIJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that features both indoline and pyrazole moieties Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while pyrazole is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

    Reduction: Formation of 1-[2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoyl]indoline.

    Substitution: Formation of various substituted pyrazole derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the combination of indoline and pyrazole moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-methyl-4-nitropyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-14(19(21)22)9-18(16-10)11(2)15(20)17-8-7-12-5-3-4-6-13(12)17/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCIPXLCLIJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 2
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 3
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 4
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

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